4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
Overview
Description
4-(3-Nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyranochromene core with a nitrophenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multi-component reactions. One common method includes the reaction of 4-hydroxycoumarin with aromatic aldehydes and indandione in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at elevated temperatures to achieve high yields . Industrial production methods often utilize green chemistry principles, employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
4-(3-Nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide
Scientific Research Applications
Mechanism of Action
The biological effects of 4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE are primarily attributed to its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of Bcl-2 anti-apoptotic proteins, promoting apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-(3-Nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other pyranochromene derivatives, such as:
2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: This compound also features a nitrophenyl group but has an amino and carbonitrile substituent, which alters its chemical and biological properties.
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This derivative has a similar core structure but includes additional methyl groups, affecting its reactivity and applications. The uniqueness of 4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(3-nitrophenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-15-9-13(10-4-3-5-11(8-10)19(22)23)16-17(25-15)12-6-1-2-7-14(12)24-18(16)21/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUPZVREZGEDJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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